molecular formula C12H11NO2 B096143 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 30186-36-8

1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B096143
CAS No.: 30186-36-8
M. Wt: 201.22 g/mol
InChI Key: VBOUNTHJXKGWSS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It features a pyrrole ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions and yields the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. The Vilsmeier-Haack reaction can be scaled up with appropriate adjustments to reaction parameters, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents like halogens or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: 1-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1H-indole-2-carbaldehyde: This compound has an indole ring instead of a pyrrole ring, which may result in different biological activities and chemical reactivity.

    1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde: The imidazole ring provides different electronic properties and potential interactions with biological targets compared to the pyrrole ring.

    1-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: This compound is the oxidized form of the aldehyde and may have different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-6-4-10(5-7-12)13-8-2-3-11(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOUNTHJXKGWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358242
Record name 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-36-8
Record name 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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